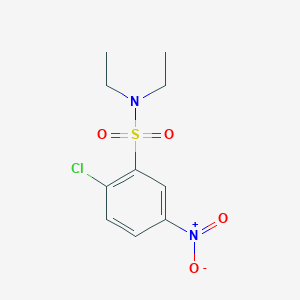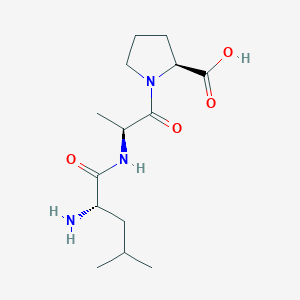
S-(1,1-dioxothiolan-3-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of S-(1,1-dioxothiolan-3-yl) ethanethioate is based on the interaction between the corresponding amine and CS2 in the presence of a strong base . In the synthesis process, solutions of 3-amino-thiolane and KOH are simultaneously added to a solution of CS2 in ethanol . The final product precipitates as white crystals .Molecular Structure Analysis
S-(1,1-dioxothiolan-3-yl) ethanethioate contains a total of 21 bonds; 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 thioester (aliphatic), 1 sulfone, and 1 tetrahydro-thiophene .Chemical Reactions Analysis
The main synthetic route to dithiocarbamates, which includes S-(1,1-dioxothiolan-3-yl) ethanethioate, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Physical And Chemical Properties Analysis
S-(1,1-dioxothiolan-3-yl) ethanethioate has a molecular formula of C6H10O3S2 and a molecular weight of 194.3 g/mol. It is a white crystalline powder that is soluble in water and ethanol.Scientific Research Applications
Pesticide Development
S-(1,1-dioxothiolan-3-yl) ethanethioate: is a precursor in the synthesis of potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate , which has been identified as an effective fungicide . This compound exhibits selective action, making it a valuable addition to the arsenal of pesticides with minimal environmental impact.
Antioxidant Properties
The metal salts of heterocyclic dithiocarbamates, derived from S-(1,1-dioxothiolan-3-yl) ethanethioate , are explored for their antioxidant properties . These compounds can potentially be used to protect against oxidative stress in biological systems or in the stabilization of materials prone to oxidation.
Catalysis
In chemical synthesis, S-(1,1-dioxothiolan-3-yl) ethanethioate can act as a catalyst. Its role in the catalysis of reactions involving amines and carbon disulfide is of particular interest due to the efficiency and selectivity it can offer .
Solvent Effects Study
The compound is used in studies to understand solvent effects on chemical reactions. Its behavior in different solvents provides insights into the solubility and reactivity of similar compounds, which is crucial for optimizing industrial chemical processes .
Synthesis Optimization
Research on S-(1,1-dioxothiolan-3-yl) ethanethioate includes the optimization of synthetic routes. This is important for developing more cost-effective and environmentally friendly methods of producing dithiocarbamates and related chemicals .
Bioorganic Chemistry
In the field of bioorganic chemistry, the study of S-(1,1-dioxothiolan-3-yl) ethanethioate and its derivatives can lead to the development of new bioactive molecules. These molecules could have applications in medicine, agriculture, and biotechnology .
Safety and Hazards
When handling S-(1,1-dioxothiolan-3-yl) ethanethioate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .
properties
IUPAC Name |
S-(1,1-dioxothiolan-3-yl) ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S2/c1-5(7)10-6-2-3-11(8,9)4-6/h6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQLUHYRXBWTNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCS(=O)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228776 |
Source


|
| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(1,1-dioxothiolan-3-yl) ethanethioate | |
CAS RN |
201990-25-2 |
Source


|
| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201990-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)

![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)



